molecular formula C42H37N B14359519 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole CAS No. 91811-04-0

2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole

Cat. No.: B14359519
CAS No.: 91811-04-0
M. Wt: 555.7 g/mol
InChI Key: LORSWNKKRYYZGT-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole is a highly substituted carbazole derivative characterized by benzyl groups at positions 2, 3, 6, and 7, along with an ethyl group at the 9-position. This substitution pattern imparts unique electronic and steric properties, making it a candidate for applications in organic electronics, photovoltaics, and as a ligand in coordination chemistry. The benzyl groups enhance solubility in non-polar solvents and contribute to π-π stacking interactions, while the ethyl group at position 9 provides moderate steric bulk compared to longer alkyl chains .

Properties

CAS No.

91811-04-0

Molecular Formula

C42H37N

Molecular Weight

555.7 g/mol

IUPAC Name

2,3,6,7-tetrabenzyl-9-ethylcarbazole

InChI

InChI=1S/C42H37N/c1-2-43-41-29-37(25-33-19-11-5-12-20-33)35(23-31-15-7-3-8-16-31)27-39(41)40-28-36(24-32-17-9-4-10-18-32)38(30-42(40)43)26-34-21-13-6-14-22-34/h3-22,27-30H,2,23-26H2,1H3

InChI Key

LORSWNKKRYYZGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C(=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C1C=C(C(=C5)CC6=CC=CC=C6)CC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method includes the alkylation of carbazole at the nitrogen atom followed by benzylation at the 2, 3, 6, and 7 positions . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for carbazole derivatives, including 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole, often involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its photochemical properties allow it to absorb and emit light, making it useful in optoelectronic applications. Additionally, its ability to undergo redox reactions enables it to participate in electron transfer processes, which are crucial in many biological and chemical systems .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

The following table summarizes key structural and functional differences between 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole and analogous compounds:

Compound Name Substituent Positions & Groups Molecular Weight (g/mol) Key Properties & Applications References
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole 2,3,6,7-benzyl; 9-ethyl ~602.8 (estimated) High solubility in organic solvents; potential OLED emitter due to extended π-system. Inferred
1,3,6,8-Tetrabromo-9-butyl-9H-carbazole 1,3,6,8-bromo; 9-butyl 538.9 Electron-deficient; halogenated groups enable cross-coupling reactions. Used in synthesis of conjugated polymers.
9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole 3,6-triphenylsilyl; 9-(4-tert-butylphenyl) ~898.2 (estimated) Bulky silyl groups enhance thermal stability; applied in OLED hole-transport layers.
9-(2-Bromoethyl)-9H-carbazole 9-(2-bromoethyl) 274.16 Compact substituent; crystal structure stabilized by van der Waals forces. Intermediate in alkylation reactions.
1,3,6,8-Tetramethyl-9H-carbazole 1,3,6,8-methyl 224.3 Electron-donating methyl groups; used in fluorescence studies and as a building block for larger systems.

Key Comparison Points:

Substituent Positions and Electronic Effects The tetrabenzyl derivative features electron-donating benzyl groups at positions 2,3,6,7, creating an electron-rich aromatic core. In contrast, brominated analogs (e.g., 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole) are electron-deficient, enabling participation in Suzuki-Miyaura couplings . Methyl groups (e.g., 1,3,6,8-Tetramethyl-9H-carbazole) provide weaker electron-donating effects compared to benzyl groups, influencing redox potentials and luminescence properties .

Steric and Solubility Considerations

  • Bulky substituents like triphenylsilyl groups (e.g., 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole) increase steric hindrance, improving thermal stability but reducing solubility in polar solvents .
  • The tetrabenzyl derivative’s benzyl groups enhance solubility in toluene and chloroform while enabling π-π interactions critical for solid-state device performance.

Synthetic Accessibility

  • Brominated and alkylated carbazoles (e.g., 9-(2-Bromoethyl)-9H-carbazole) are synthesized via nucleophilic substitution or Friedel-Crafts alkylation , whereas the tetrabenzyl derivative likely requires multi-step benzylation under controlled conditions.

Application Potential The tetrabenzyl derivative’s extended conjugation and solubility make it suitable for organic light-emitting diodes (OLEDs) or as a host material in phosphorescent devices. Halogenated analogs are preferred for polymerization or functionalization via cross-coupling, while silylated derivatives excel in thermally stable charge-transport layers .

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